molecular formula C19H23N5 B2789007 1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1005294-82-5

1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2789007
CAS RN: 1005294-82-5
M. Wt: 321.428
InChI Key: DIGAJZLMRDJBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

The unique chemical structure of 1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine makes it a promising candidate for various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. It has also been investigated for its potential use as a fluorescent probe and in the development of new materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood. However, studies have shown that it can bind to specific receptors in the body, leading to various biological effects. It has been found to have anti-inflammatory, antioxidant, and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its unique chemical structure, which allows for the development of new materials and fluorescent probes. It also has potential as a drug candidate for the treatment of various diseases. However, the limitations include the complex synthesis process, which requires expertise in organic chemistry, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. These include:
1. Further investigation of its mechanism of action to better understand its biological effects.
2. Development of new materials and fluorescent probes based on its unique chemical structure.
3. Investigation of its potential as a drug candidate for the treatment of various diseases.
4. Exploration of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Investigation of its potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a novel chemical compound that has potential applications in various scientific research fields. Its unique chemical structure and biological effects make it a promising candidate for the development of new materials, fluorescent probes, and drug candidates. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that requires expertise in organic chemistry. The compound can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with 4-methylpiperidin-1-amine, followed by the reaction with 2-chloropyrimidine. The final product is obtained after several purification steps and characterization using various analytical techniques.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-6-8-23(9-7-13)18-16-11-22-24(19(16)21-12-20-18)17-10-14(2)4-5-15(17)3/h4-5,10-13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGAJZLMRDJBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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